Epigomisin O

Antiviral HIV Natural Product

Epigomisin O (CAS 73036-31-4) is a naturally occurring dibenzocyclooctadiene lignan, isolated and characterized primarily from the fruits of various Schisandra species. Its molecular formula is C23H28O7 with a molecular weight of 416.46 g/mol.

Molecular Formula C23H28O7
Molecular Weight 416.5 g/mol
CAS No. 73036-31-4
Cat. No. B150119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpigomisin O
CAS73036-31-4
Molecular FormulaC23H28O7
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C(C1C)O)OC)OC)OC)OC)OCO3
InChIInChI=1S/C23H28O7/c1-11-7-13-8-16-21(30-10-29-16)22(27-5)17(13)18-14(19(24)12(11)2)9-15(25-3)20(26-4)23(18)28-6/h8-9,11-12,19,24H,7,10H2,1-6H3/t11-,12-,19-/m0/s1
InChIKeyGWDFJIBHVSYXQL-ZKTNFTSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epigomisin O (CAS 73036-31-4) – A Defined Dibenzocyclooctadiene Lignan Reference Standard for Schisandra-Derived Research


Epigomisin O (CAS 73036-31-4) is a naturally occurring dibenzocyclooctadiene lignan, isolated and characterized primarily from the fruits of various Schisandra species [1]. Its molecular formula is C23H28O7 with a molecular weight of 416.46 g/mol . As a key phytochemical constituent of this medicinal plant genus, its absolute stereochemistry has been rigorously established through advanced spectroscopic methods, including 2D-NMR, providing a definitive structural reference point within this therapeutically relevant class of compounds [2].

Why Epigomisin O (73036-31-4) Cannot Be Interchanged with Generic Gomisin O or Other Lignans


Within the dibenzocyclooctadiene lignan family, stereochemistry dictates function. Epigomisin O is a specific stereoisomer of gomisin O, and this structural distinction results in a unique biological profile. While many lignans from Schisandra are broadly described as having hepatoprotective or antioxidant activities, the specific antiviral signature of Epigomisin O is not uniformly shared across its close structural analogs. For example, in a standardized anti-HIV screening panel, compounds from the same fraction exhibited a wide range of potency, from EC50 values below 0.65 μM for (±)-gomisin M1 to 42 μM for Epigomisin O [1]. This >60-fold difference in potency among co-isolated lignans demonstrates that the class-level annotation of 'Schisandra lignan' is insufficient for predicting or ensuring biological function. Selecting Epigomisin O over its generic description 'gomisin O' is a matter of scientific specificity, as it represents a distinct chemical entity with a defined and quantifiable antiviral EC50 value in H9 cells, which cannot be assumed for the generic or other stereoisomeric forms [1].

Quantitative Differentiation of Epigomisin O (73036-31-4) Against Close Lignan Analogs


Comparative Anti-HIV Activity of Epigomisin O vs. (±)-Gomisin M1 in H9 Cells

Epigomisin O exhibits moderate, measurable anti-HIV-1 activity, with an EC50 value of 42 μM in H9 cells against the HIV-1 3B strain [1]. In stark contrast, a co-isolated analog from the same study, (±)-gomisin M1, demonstrates extremely potent activity with an EC50 value of <0.65 μM and a therapeutic index (TI) > 68 [1]. This >60-fold difference in potency, quantified under identical experimental conditions, establishes the critical role of specific structural features in determining anti-HIV efficacy within this lignan class.

Antiviral HIV Natural Product

Antiviral Selectivity Profile: Epigomisin O vs. Schisandra Lignans

Epigomisin O has been identified as one of six specific bioactive marker compounds within a patented Schisandrae fructus extract formulation (US 8,414,938 B2) with demonstrated activity against influenza viruses, including both wild-type H1N1 and a Tamiflu-resistant strain (H1N1-TR) [1]. This inclusion in an optimized, activity-validated mixture provides a form of indirect comparator data, suggesting a potential complementary role to other lignans in the extract, such as schisandrone and wulignan A1, which may contribute to a broader or more robust antiviral profile [1]. While direct monotherapy data for Epigomisin O is not detailed in the patent, its selection for this specific, validated formulation supports its relevance in antiviral applications.

Antiviral Influenza H1N1

Analytical and Quality Control (QC) Purity Benchmarking

Commercial vendors supply Epigomisin O with a guaranteed purity of >98%, as determined by high-performance liquid chromatography (HPLC) [1]. This defined level of purity is a critical differentiator from other lignan products that may be offered at lower purities (e.g., 90% or 95%), which can impact the reliability of bioassay data and the reproducibility of results. For example, while a supplier might offer a 'gomisin O' product with a purity of 95%, the 3% difference in purity can represent a significant source of error in quantitative pharmacology and chemical biology experiments, potentially leading to erroneous potency calculations or confounding assay results.

Analytical Chemistry Quality Control Reference Standard

Recommended Research and Industrial Applications for Epigomisin O (73036-31-4)


Analytical Reference Standard for Quality Control of Schisandra-Derived Products

Due to its well-defined structure and commercial availability with >98% HPLC purity, Epigomisin O serves as an ideal analytical reference standard for the identification and quantification of lignans in raw botanical materials, extracts, and finished products containing Schisandra species [1]. This is crucial for ensuring batch-to-batch consistency and meeting regulatory requirements for botanical drug development or dietary supplement quality control.

Structure-Activity Relationship (SAR) Studies in Antiviral Lignans

The characterized anti-HIV-1 activity of Epigomisin O (EC50 = 42 μM) provides a specific, moderate-efficacy benchmark [1]. This makes it an excellent comparator compound in SAR studies aimed at elucidating the structural features that confer either high potency (as seen with (±)-gomisin M1, EC50 < 0.65 μM) or complete inactivity. Its defined stereochemistry allows for precise investigations into the molecular mechanisms of viral inhibition by dibenzocyclooctadiene lignans.

Research into Anti-Influenza Therapeutics and Drug Resistance

The inclusion of Epigomisin O in a patented, bioactivity-validated extract with activity against Tamiflu-resistant influenza strains positions it as a valuable tool for further research [1]. It can be used as a chemical probe to deconvolute the extract's mechanism of action or as a potential lead for developing novel antivirals targeting drug-resistant influenza viruses, a significant and growing area of public health concern.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epigomisin O

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.